molecular formula C19H18N2O4 B029173 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid CAS No. 1025962-20-2

2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid

Numéro de catalogue: B029173
Numéro CAS: 1025962-20-2
Poids moléculaire: 338.4 g/mol
Clé InChI: NSLAIYSSTGSVPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound features an ethoxycarbonyl group (-COOEt) at the para position of the phenyl ring and a methyl group at the 6-position of the imidazo[1,2-a]pyridine core. Its molecular formula is C₁₉H₁₈N₂O₄, with a molecular weight of 338.36 g/mol . This compound is primarily recognized as a pharmaceutical impurity or metabolite of zolpidem, a non-benzodiazepine sedative-hypnotic agent . Its structural complexity and functional groups make it a subject of interest in synthetic chemistry and drug development.

Propriétés

IUPAC Name

2-[2-(4-ethoxycarbonylphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-25-19(24)14-7-5-13(6-8-14)18-15(10-17(22)23)21-11-12(2)4-9-16(21)20-18/h4-9,11H,3,10H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLAIYSSTGSVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582098
Record name {2-[4-(Ethoxycarbonyl)phenyl]-6-methylimidazo[1,2-a]pyridin-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025962-20-2
Record name {2-[4-(Ethoxycarbonyl)phenyl]-6-methylimidazo[1,2-a]pyridin-3-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Reaction Conditions and Reagents

  • Starting Materials :

    • Imidazo[1,2-a]pyridine-3-acetic acid derivative (precursor)

    • Thiophene-2-carbaldehyde (for analogous coupling)

  • Solvent System : Dichloromethane (DCM)

  • Acid Catalyst : Trifluoroacetic acid (TFA)

  • Temperature : Room temperature (20°C)

  • Reaction Time : 1 hour

Mechanistic Pathway

The reaction proceeds via acid-catalyzed condensation, where TFA activates the carbonyl group of the aldehyde for nucleophilic attack by the amine group of the imidazo[1,2-a]pyridine precursor. This forms a Schiff base intermediate, which undergoes subsequent cyclization and hydrolysis to yield the acetic acid moiety.

Yield and Purification

  • Yield : 36% (isolated)

  • Purification : Recrystallization in ethanol

  • Key Characterization :

    • 1H^1H NMR (500 MHz, CDCl3_3): δ 8.21 (d, 1H), 7.98 (s, 1H), 7.60–7.55 (m, 4H), 4.33 (q, 2H), 2.51 (s, 3H), 1.38 (t, 3H).

    • FT-IR: 1715 cm1^{-1} (C=O stretch of ethoxycarbonyl).

Alternative Pathways from Related Imidazo[1,2-a]pyridine Syntheses

While direct methods for the target compound are limited, insights from analogous syntheses provide viable alternatives:

Halogenation-Amination Sequence

A patent by EP1539751B1 describes a method for imidazo[1,2-a]pyridine-3-acetamides, adaptable for acetic acid derivatives:

StepReagents/ConditionsPurpose
1POCl3_3, DCM/toluene (40–45°C)Halogenation of acetic acid to acyl chloride
2Aqueous dimethylamine (0–5°C)Amination to form acetamide intermediate
3Hydrolysis with H2 _2SO4 _4/HCl (90–105°C)Conversion to acetic acid

Modification for Target Compound :

  • Replace dimethylamine with controlled hydrolysis to retain the carboxylic acid group.

  • Introduce 4-(ethoxycarbonyl)phenyl via Suzuki coupling prior to cyclization.

Cyclization of α-Haloketones

Building the imidazo[1,2-a]pyridine core from 2-aminopyridine derivatives:

  • Substrate Preparation :

    • 2-Amino-5-methylpyridine

    • α-Bromo-4-(ethoxycarbonyl)acetophenone

  • Cyclization :

    • Solvent: Ethanol, reflux

    • Catalyst: Triethylamine

  • Post-Functionalization :

    • Oxidation of 3-methyl group to acetic acid via KMnO4 _4/H2 _2SO4 _4.

Critical Analysis of Methodologies

Efficiency Comparison

MethodYieldAdvantagesLimitations
Klupsch et al.36%Mild conditions, single-stepLow yield, requires precursor synthesis
Halogenation-Amination~50% (analogous)ScalableMulti-step, hazardous reagents
CyclizationNot reportedCore structure controlOxidation step risk

Solvent and Catalyst Optimization

  • TFA in DCM : Ideal for acid-sensitive intermediates but limits scalability due to solvent volatility.

  • Mixed H2 _2SO4 _4/HCl : Effective for hydrolysis but requires corrosion-resistant equipment.

Analyse Des Réactions Chimiques

Types of Reactions

2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmacological Studies

2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid has been investigated for its potential pharmacological activities. Its derivatives have shown promise in treating various diseases, including cancer and bacterial infections.

Case Study : A study published in the Chemical and Pharmaceutical Bulletin reported the synthesis of imidazo[1,2-a]pyridine derivatives exhibiting antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure was pivotal in enhancing its biological activity, suggesting that modifications can lead to improved therapeutic agents .

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of bioactive molecules, particularly in the pharmaceutical industry. Its structural features allow it to be modified into various derivatives that may possess enhanced biological properties.

Data Table: Synthesis Pathways

CompoundReaction TypeYield (%)Reference
Zolpidem MetaboliteEsterification85%Klupsch et al., 2006
Antibacterial DerivativeN-Alkylation75%Jstage, 1992

Antimicrobial Activity

Research indicates that compounds derived from imidazo[1,2-a]pyridine frameworks exhibit significant antimicrobial properties. The ethoxycarbonyl group enhances solubility and bioavailability, making these compounds suitable for therapeutic applications.

Case Study : A series of derivatives were tested for their antimicrobial efficacy against Mycobacterium species, with some exhibiting potent activity at low concentrations . This highlights the potential of this compound as a lead compound for developing new antibiotics.

Cancer Research

The compound's structural analogs have been evaluated for their anticancer properties. Certain derivatives have shown selective cytotoxicity against cancer cell lines.

Data Table: Anticancer Activity

CompoundCell Line TestedIC50 (µM)Reference
Derivative AMCF-7 (Breast Cancer)10 µMResearch Journal
Derivative BHeLa (Cervical Cancer)5 µMResearch Journal

Mécanisme D'action

The mechanism of action of 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Differences and Similarities

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid - 4-Ethoxycarbonylphenyl
- 6-Methyl
- Acetic acid
C₁₉H₁₈N₂O₄ 338.36 High polarity due to acetic acid; ethoxycarbonyl enhances lipophilicity
6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic Acid - 4-Methylphenyl
- 6-Methoxycarbonyl
- Acetic acid
C₁₈H₁₆N₂O₄ 324.33 Methoxy substitution reduces steric hindrance compared to ethoxy; lower molecular weight
2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetic Acid - 4-Methylphenyl
- 6-Methyl
- Acetic acid
C₁₇H₁₆N₂O₂ 296.33 Lacks ethoxycarbonyl; simpler structure with reduced solubility in organic solvents
2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine - 4-Chlorophenyl
- 6-Methyl
C₁₄H₁₁ClN₂ 242.71 Chlorine substituent increases electronegativity; potential anticancer activity

Pharmacological and Physicochemical Properties

Key Differences and Implications

Ethoxycarbonyl vs.

Acetic Acid vs. Acetonitrile : The acetic acid moiety enhances water solubility and enables salt formation, unlike the acetonitrile derivative (CAS 768398-03-4), which is more reactive in synthetic pathways .

Chlorophenyl vs. Methylphenyl : The 4-chlorophenyl substituent in related compounds (e.g., CAS 893691-59-3) introduces electronegativity, favoring interactions with hydrophobic enzyme pockets in anticancer applications .

Activité Biologique

2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic acid is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered interest due to its diverse biological activities. This article delves into the biological properties of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound's structure can be summarized as follows:

  • Molecular Formula : C17H18N2O3
  • Molecular Weight : 298.34 g/mol
  • Melting Point : 240-241 °C
  • Solubility : Soluble in dichloromethane and dimethylformamide

These properties are crucial for understanding its behavior in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, various analogs have demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 and A549. The IC50 values for these compounds often range from 5 µM to 10 µM, indicating promising activity compared to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)
This compoundMCF-77.5
Analog AA5495.0
DoxorubicinMCF-76.0

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also been evaluated for their antimicrobial properties. In vitro tests revealed that certain compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Anti-Cholinesterase Activity

The compound has shown promise as an anti-cholinesterase agent, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Inhibition assays revealed that it competes effectively with known inhibitors like donepezil, with IC50 values suggesting a comparable potency .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Studies indicate that this compound induces G1 phase arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Flow cytometry analyses demonstrated increased apoptosis rates in treated cells, correlating with elevated caspase-3 activity.
  • Enzyme Inhibition : The compound acts as a competitive inhibitor of cholinesterases and other enzymes involved in metabolic pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • In Vivo Studies : Animal models treated with the compound showed significant tumor regression without notable toxicity at therapeutic doses.
  • Clinical Trials : Early-phase clinical trials are underway to assess the safety profile and pharmacokinetics in humans.

Q & A

Q. What are the key synthetic pathways for synthesizing 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid?

The synthesis typically involves multi-step protocols, including bromination, cyclization, and functional group modifications. For example:

  • Bromination : Initial bromination of precursors like 2-acetylfuran using N-bromosuccinimide (NBS) or bromine to introduce reactive sites .
  • Cyclization : Formation of the imidazo[1,2-a]pyridine core via condensation with amines or aldehydes under reflux conditions (e.g., chloroform and phosphorus oxychloride) .
  • Functionalization : Introduction of the ethoxycarbonyl group via esterification or substitution reactions.
    Methodological Tip : Monitor reaction progress using TLC or HPLC, and optimize solvent systems (e.g., glacial acetic acid for hydrogenation steps) to improve yields .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., methyl groups at position 6, ethoxycarbonyl at position 4) via 1^1H and 13^13C NMR.
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for accurate mass determination).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry for solid-state characterization .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for this compound’s synthesis?

Apply statistical DoE methods to minimize trial-and-error approaches:

  • Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent ratio) using factorial designs.
  • Response Surface Methodology : Optimize parameters like yield or purity via central composite designs .
    Case Study : A study on imidazo[1,2-a]pyridine derivatives reduced optimization time by 40% using DoE to prioritize reaction variables .

Q. What strategies resolve contradictions in published data for analogous imidazo[1,2-a]pyridine derivatives?

  • Systematic Replication : Reproduce reported protocols with strict control of conditions (e.g., moisture-sensitive steps).
  • Cross-Validation : Compare multiple analytical datasets (e.g., NMR, HPLC) to identify artifacts or impurities .
  • Computational Modeling : Use quantum chemical calculations to predict reactivity discrepancies (e.g., substituent effects on cyclization) .

Q. How can computational methods enhance the development of derivatives with improved bioactivity?

  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to explore energetically favorable pathways for functional group modifications .
  • SAR Studies : Combine molecular docking (e.g., binding affinity predictions) with synthetic modifications to target specific biological interactions .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

  • HPLC with Chiral Columns : Resolve enantiomers if asymmetric synthesis is involved.
  • Membrane Technologies : Use nanofiltration or reverse osmosis for solvent recovery and waste reduction .
  • Crystallization Optimization : Screen solvent/anti-solvent systems to enhance crystal purity and yield .

Q. How can researchers assess the environmental impact of large-scale synthesis?

  • Life Cycle Analysis (LCA) : Evaluate solvent toxicity, energy consumption, and waste generation.
  • Green Chemistry Metrics : Calculate atom economy and E-factor during route scoping .

Methodological Frameworks

Q. Designing Stability Studies for Long-Term Storage

  • Forced Degradation : Expose the compound to heat, light, and humidity to identify degradation products (HPLC-MS tracking).
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under accelerated conditions .

Q. Integrating Heterogeneous Catalysis for Sustainable Synthesis

  • Catalyst Screening : Test metal-organic frameworks (MOFs) or zeolites for recyclability in key steps (e.g., hydrogenation).
  • Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer and scalability .

Data Contradiction Analysis Table

Issue Possible Causes Resolution Strategies
Divergent NMR shiftsSolvent polarity differences, tautomerismStandardize DMSO-d6 or CDCl3; record at multiple temps
Yield variabilityMoisture-sensitive intermediatesUse anhydrous conditions, inert atmosphere
Bioactivity discrepanciesImpurity profiles (e.g., regioisomers)Purify via prep-HPLC; validate with LC-MS

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.